molecular formula C16H13F3O B1343428 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898768-24-6

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1343428
CAS No.: 898768-24-6
M. Wt: 278.27 g/mol
InChI Key: PCKFTCZCIGSQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborate salts as reagents can enhance the efficiency of the process due to their stability and compatibility with various reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylmethcathinone: This compound has a similar structure but with a chlorine substituent instead of fluorine.

    Mephedrone (4-methylmethcathinone): Another related compound with a methyl group on the phenyl ring.

    Methcathinone: A simpler analog without the trifluoromethyl group

Uniqueness

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications compared to similar compounds .

Properties

IUPAC Name

3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-3-2-4-11(7-10)5-6-15(20)12-8-13(17)16(19)14(18)9-12/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKFTCZCIGSQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644101
Record name 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-24-6
Record name 1-Propanone, 3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.